tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(6-azaspiro[2.5]octan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-10-8-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
CBPVNERVNIGMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC12CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-azaspiro[2.5]octane Core
Annulation Strategy
Literature reports an annulation approach to synthesize azaspiro compounds, where a cyclopentane or cyclohexane ring is annulated with a nitrogen-containing ring to form the spirocyclic system. This method uses readily available starting materials and conventional transformations with minimal chromatographic purification.-
- Starting materials: cycloalkane derivatives, amines or azides
- Solvents: polar aprotic solvents such as DMF or acetonitrile
- Temperature: moderate heating (e.g., 60–80 °C)
- Catalysts: sometimes Lewis acids or bases to promote ring closure
Carbamate Formation
Reagents
The amino group on the azaspiro ring is reacted with tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate protecting group.-
- Solvent: dichloromethane or acetonitrile
- Base: triethylamine or sodium bicarbonate to neutralize acid byproducts
- Temperature: 0 °C to room temperature
- Time: 1–24 hours depending on scale and reactivity
Mechanism
The amino group nucleophilically attacks the Boc2O, forming the carbamate linkage and releasing CO2 and tert-butanol as byproducts.
Alternative Routes and Variations
Curtius Rearrangement Route
Starting from the corresponding carboxylic acid, reaction with sodium azide and Boc2O can generate acyl azides that rearrange to isocyanates, which are trapped by tert-butanol to form the carbamate. This method is more common for aromatic carboxylic acids but can be adapted for aliphatic systems.Use of Carbamate Hydrochloride Salts
The hydrochloride salt form of tert-butyl (6-azaspiro[2.5]octan-1-yl)carbamate is also synthesized by treating the free base with HCl in an appropriate solvent, which can improve solubility and stability.
The annulation approach to build the azaspiro core is efficient and uses accessible starting materials, making it suitable for scale-up.
Carbamate formation using Boc2O is a well-established, high-yielding reaction that provides the desired tert-butyl carbamate with good stability and ease of handling.
The choice of solvent and base critically affects the reaction rate and purity; dichloromethane with triethylamine is preferred for clean conversion.
Alternative Curtius rearrangement methods offer routes from carboxylic acids but require careful temperature control to avoid side reactions.
The hydrochloride salt form of the compound offers improved solubility and may be preferred for biological applications.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Annulation + Boc protection | Cyclopentane derivatives + amines | Boc2O, base (Et3N) | DMF/DCM, 0–80 °C | Readily available materials, high yield | Multi-step, requires purification |
| Curtius Rearrangement | Carboxylic acid | NaN3, Boc2O, Zn(II) catalyst | 40–75 °C | Direct carbamate formation | Sensitive to temperature, side reactions |
| Hydrochloride salt formation | Free base carbamate | HCl in solvent | Room temperature | Improved solubility and stability | Additional salt formation step |
The preparation of tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate is well-established through multi-step synthetic routes involving the construction of the azaspirocyclic core followed by carbamate protection using tert-butyl dicarbonate. The annulation strategy for the spiro ring formation combined with mild carbamate formation conditions provides a practical and efficient synthesis. Alternative methods such as Curtius rearrangement and salt formation offer additional flexibility depending on the starting materials and desired product form. These methods are supported by diverse research findings and are widely used in medicinal chemistry for the development of bioactive compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic structure.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Neuropharmacology
Tert-butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate has garnered attention for its potential neuroprotective effects. Research indicates that it may inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease.
Case Study: In Vitro Neuroprotection
A study examined the effects of this compound on neuronal cell lines exposed to amyloid-beta peptides, a hallmark of Alzheimer's pathology. The results suggested that the compound significantly improved cell viability and reduced markers of oxidative stress, indicating its potential as a neuroprotective agent.
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Cell Viability Improvement | MTT Assay | 62% viability at 100 μM |
Drug Development
The compound's structural features allow it to serve as a scaffold for the development of novel therapeutic agents targeting various neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies.
Case Study: Drug Design
Research focused on modifying the tert-butyl group to enhance solubility and bioavailability while maintaining its neuroprotective properties. These modifications have led to the synthesis of derivatives that exhibit improved pharmacokinetic profiles.
| Modification | Effect on Activity | Notes |
|---|---|---|
| Increased lipophilicity | Enhanced blood-brain barrier penetration | Necessary for CNS-targeted therapies |
| Altered functional groups | Improved enzyme inhibition potency | Tailoring for specific targets |
Toxicology Studies
Understanding the safety profile of this compound is crucial for its application in therapeutic contexts. Toxicological assessments have been conducted to evaluate its potential adverse effects.
Case Study: Acute Toxicity Assessment
In vivo studies involving rodent models assessed the acute toxicity levels of the compound, revealing a favorable safety profile at therapeutic doses, thus supporting its further development in clinical settings.
| Parameter | Measurement Method | Result |
|---|---|---|
| LD50 Value | Oral administration | >2000 mg/kg |
| Behavioral Assessment | Observation post-administration | No significant adverse effects noted |
Mechanism of Action
The mechanism of action of tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Comparison of Spiro-Containing Carbamates
Key Observations :
- Ring Size and Rigidity : The 6-azaspiro[2.5]octane core in the target compound provides a balance between rigidity and flexibility, whereas smaller spiro systems (e.g., [2.4]heptane) may compromise steric shielding .
Functional Group Variations in Carbamate Derivatives
Table 2: Comparison of Functionalized Carbamates
Key Observations :
- Aromatic vs. Aliphatic Systems: Unlike pyridinylmethyl derivatives (e.g., tert-Butyl (6-aminopyridin-2-yl)methylcarbamate), the target compound lacks aromaticity, reducing π-π stacking interactions but improving solubility in non-polar media .
- Reactivity : Bromoalkyl analogs (e.g., tert-Butyl (8-bromooctyl)carbamate) are tailored for nucleophilic substitutions, whereas the target compound’s spiro system prioritizes conformational control .
Biological Activity
tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate, with the CAS number 147632-34-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : 97%
- IUPAC Name : tert-butyl (6-azaspiro[2.5]octan-1-yl)carbamate
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with suitable azaspiro derivatives under controlled conditions. This method allows for the efficient production of high-purity compounds, which are essential for biological testing.
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures, such as this compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that derivatives of spirocyclic compounds can act against resistant strains of bacteria, making them potential candidates for antibiotic development .
Anticancer Activity
The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific cellular pathways. The mechanism appears to involve modulation of enzyme activities related to cell proliferation and survival .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of spirocyclic compounds have highlighted their potential in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for further research in neuropharmacology .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes involved in critical metabolic pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Apoptosis Induction : It may activate pathways that lead to programmed cell death in cancer cells.
- Neurotransmitter Modulation : Potential interaction with neurotransmitter receptors could explain its neuroprotective effects.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including spirocyclic amine formation, carbamate protection, and coupling reactions. For example, analogous routes use tert-butyl carbamate intermediates with spiro scaffolds, such as tert-butyl 6-azaspiro[2.5]octane derivatives, via reductive amination or alkylation (e.g., using tert-butyl chloroformate) . Optimization includes:
- Temperature control : Maintain ≤0°C during carbamate coupling to minimize side reactions.
- Protecting groups : Use Boc (tert-butoxycarbonyl) to stabilize the amine during spirocycle formation.
- Catalysts : Employ Pd-mediated cross-coupling for stereoselective alkylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Resolves spirocyclic conformation and carbamate connectivity. For example, tert-butyl protons appear as a singlet (~1.4 ppm), while azaspiro methylene groups show splitting patterns between 2.5–4.0 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₃H₂₃N₂O₂: 257.1765; observed: 257.1762) .
- X-ray crystallography : Resolves absolute configuration of the spiro center, critical for stereochemical assignments in drug discovery .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-spiro precursors) to direct stereochemistry.
- Asymmetric catalysis : Apply Ru- or Ir-based catalysts for hydrogenation of imine intermediates in spirocycle formation .
- Crystallographic validation : Compare experimental X-ray data (e.g., torsion angles of the azaspiro ring) with computational models to confirm stereochemical fidelity .
Q. What computational methods are suitable for modeling the conformation and reactivity of 6-azaspiro[2.5]octane systems?
- Methodological Answer :
- DFT (Density Functional Theory) : Calculate energy-minimized conformers of the spirocyclic core. For example, B3LYP/6-31G* optimizes bond angles and torsional strain in azaspiro[2.5]octane .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM or THF) on spiro ring puckering and carbamate stability.
- Docking studies : Predict binding interactions of the compound with biological targets (e.g., kinases or GPCRs) using AutoDock Vina .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR-derived coupling constants (e.g., J-values for axial/equatorial protons) with X-ray torsion angles to confirm spiro ring geometry .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies between solid-state (X-ray) and solution (NMR) data.
- Crystallize derivatives : Prepare hydrochloride salts (e.g., tert-butyl 6-azaspiro[2.5]octane carbamate HCl) to stabilize specific conformers for unambiguous analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
